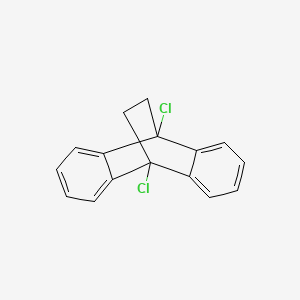
9,10-Dichloro-9,10-dihydro-9,10-ethanoanthracene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9,10-Dichloro-9,10-dihydro-9,10-ethanoanthracene is a chemical compound that belongs to the class of polycyclic aromatic hydrocarbons It is characterized by the presence of two chlorine atoms attached to the 9 and 10 positions of the anthracene ring system, which is further modified by the addition of an ethano bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9,10-Dichloro-9,10-dihydro-9,10-ethanoanthracene can be achieved through several methods. One common approach involves the Diels-Alder reaction, where an anthracene derivative reacts with a suitable dienophile in the presence of a catalyst. The reaction conditions typically include elevated temperatures and an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale Diels-Alder reactions, followed by purification steps such as recrystallization or chromatography to obtain the desired product in high purity. The choice of solvents, catalysts, and reaction conditions can vary depending on the specific requirements of the production process .
Chemical Reactions Analysis
Types of Reactions
9,10-Dichloro-9,10-dihydro-9,10-ethanoanthracene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of dihydro derivatives.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products
The major products formed from these reactions include substituted anthracene derivatives, quinones, and dihydroanthracenes, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
9,10-Dichloro-9,10-dihydro-9,10-ethanoanthracene has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex polycyclic aromatic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and as a diagnostic tool.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 9,10-Dichloro-9,10-dihydro-9,10-ethanoanthracene involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins and DNA, leading to changes in their structure and function. This interaction can result in various biological effects, including inhibition of enzyme activity and disruption of cellular processes .
Comparison with Similar Compounds
Similar Compounds
9,10-Dihydro-9,10-ethanoanthracene: Lacks the chlorine atoms, making it less reactive in substitution reactions.
9,10-Dichloroanthracene: Does not have the ethano bridge, resulting in different chemical properties.
9,10-Dihydro-9,10-dimethyl-9,10-ethanoanthracene: Contains methyl groups instead of chlorine atoms, leading to different reactivity .
Properties
CAS No. |
65736-80-3 |
|---|---|
Molecular Formula |
C16H12Cl2 |
Molecular Weight |
275.2 g/mol |
IUPAC Name |
1,8-dichlorotetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaene |
InChI |
InChI=1S/C16H12Cl2/c17-15-9-10-16(18,12-6-2-1-5-11(12)15)14-8-4-3-7-13(14)15/h1-8H,9-10H2 |
InChI Key |
CMJWEKBCDRUTPG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(C3=CC=CC=C3C1(C4=CC=CC=C42)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Propanedinitrile, [(4-iodophenyl)methylene]-](/img/structure/B14490727.png)
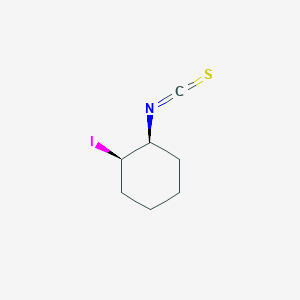

![[(2S)-6-Oxo-3,6-dihydro-2H-pyran-2-yl]methyl acetate](/img/structure/B14490739.png)
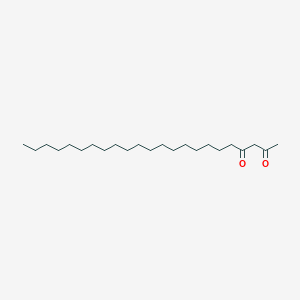
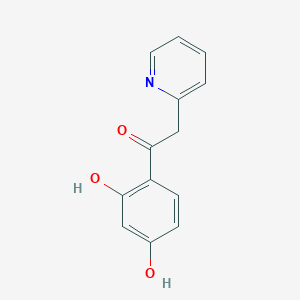
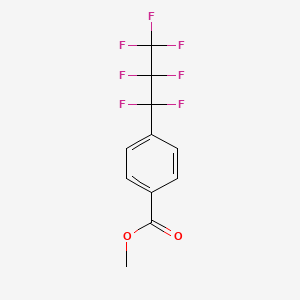
![{[(2-Cyanopropan-2-yl)sulfanyl]methyl}carbamyl fluoride](/img/structure/B14490768.png)
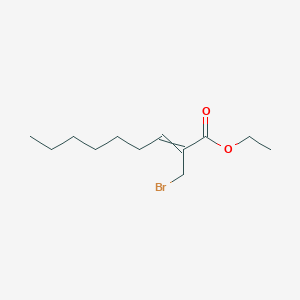
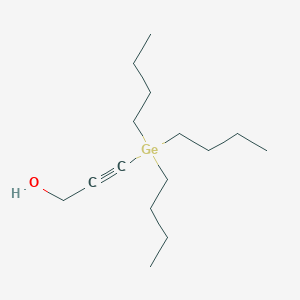
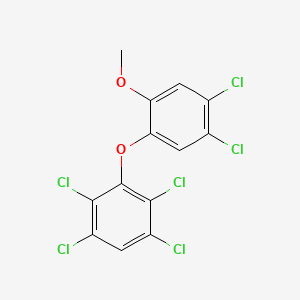
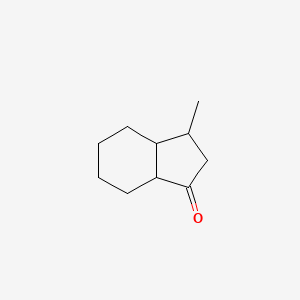
![2-Methoxy-4-{3-[(2-methylpropyl)amino]-3-oxoprop-1-en-1-yl}phenyl acetate](/img/structure/B14490808.png)
